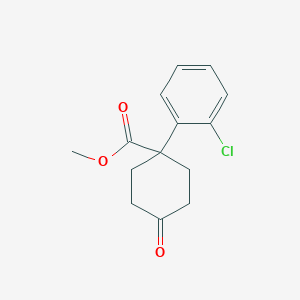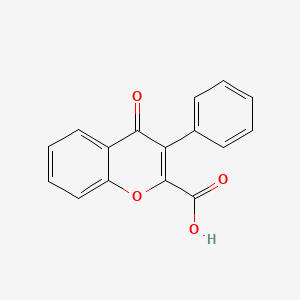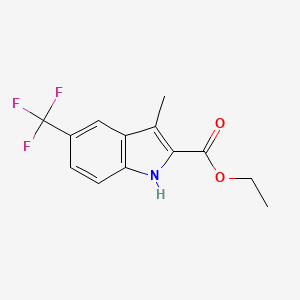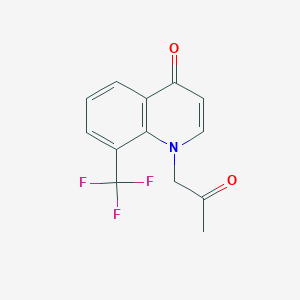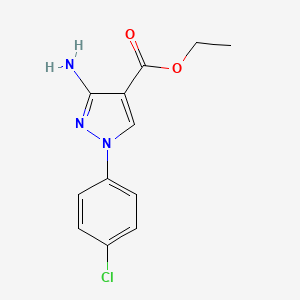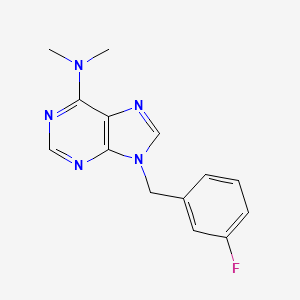
9H-Purin-6-amine, 9-((3-fluorophenyl)methyl)-N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(3-Fluorobenzyl)-N,N-dimethyl-9H-purin-6-amine is a synthetic organic compound belonging to the purine class of molecules This compound is characterized by the presence of a fluorobenzyl group attached to the ninth position of the purine ring, and two methyl groups attached to the nitrogen atom at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Fluorobenzyl)-N,N-dimethyl-9H-purin-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives and 3-fluorobenzyl chloride.
N-Alkylation: The purine derivative undergoes N-alkylation with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate or sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures (80-100°C).
N,N-Dimethylation: The intermediate product is then subjected to N,N-dimethylation using reagents such as formaldehyde and formic acid (Eschweiler-Clarke reaction) or methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of 9-(3-Fluorobenzyl)-N,N-dimethyl-9H-purin-6-amine follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the fluorobenzyl group, potentially converting the fluorine atom to a hydrogen atom.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents like water or ethanol.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of 9-(3-Benzyl)-N,N-dimethyl-9H-purin-6-amine.
Substitution: Formation of 9-(3-Hydroxybenzyl)-N,N-dimethyl-9H-purin-6-amine or 9-(3-Aminobenzyl)-N,N-dimethyl-9H-purin-6-amine.
Scientific Research Applications
Chemistry
In chemistry, 9-(3-Fluorobenzyl)-N,N-dimethyl-9H-purin-6-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. Its purine structure makes it a candidate for investigating enzyme inhibition and receptor binding.
Medicine
In medicinal chemistry, 9-(3-Fluorobenzyl)-N,N-dimethyl-9H-purin-6-amine is explored for its potential as an antiviral or anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a promising lead compound for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 9-(3-Fluorobenzyl)-N,N-dimethyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorobenzyl group enhances its binding affinity to these targets, while the dimethyl groups increase its lipophilicity, facilitating its passage through cellular membranes. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 9-Benzyl-N,N-dimethyl-9H-purin-6-amine
- 9-(3-Chlorobenzyl)-N,N-dimethyl-9H-purin-6-amine
- 9-(3-Methylbenzyl)-N,N-dimethyl-9H-purin-6-amine
Comparison
Compared to its analogs, 9-(3-Fluorobenzyl)-N,N-dimethyl-9H-purin-6-amine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size influence the compound’s reactivity and binding affinity. This makes it more potent in certain biological assays and provides distinct advantages in drug development, such as improved metabolic stability and enhanced binding to target proteins.
Properties
CAS No. |
112089-18-6 |
|---|---|
Molecular Formula |
C14H14FN5 |
Molecular Weight |
271.29 g/mol |
IUPAC Name |
9-[(3-fluorophenyl)methyl]-N,N-dimethylpurin-6-amine |
InChI |
InChI=1S/C14H14FN5/c1-19(2)13-12-14(17-8-16-13)20(9-18-12)7-10-4-3-5-11(15)6-10/h3-6,8-9H,7H2,1-2H3 |
InChI Key |
KEABUNIFWPBMLS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2CC3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-[(4-Methoxyphenyl)methyl]-1-(naphthalen-2-yl)methanimine](/img/structure/B15064703.png)
![N-(1-Methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B15064704.png)
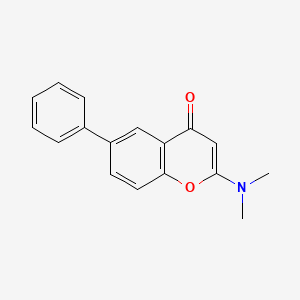
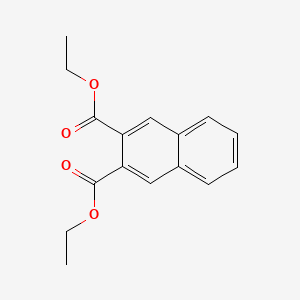
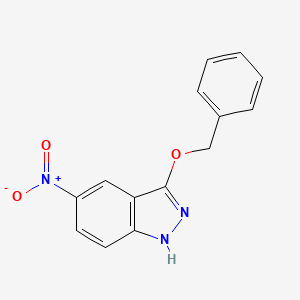
![tert-Butyl (1-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)ethyl)carbamate](/img/structure/B15064748.png)

